N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[(diethylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Description
This synthetic compound features a benzodioxole moiety fused to a quinazolinone core, substituted with a diethylcarbamoyl-methylsulfanyl group and a hexanamide side chain. The benzodioxole and quinazolinone motifs are associated with diverse pharmacological properties, including kinase inhibition and antimicrobial activity . The sulfanyl and carbamoyl groups may enhance solubility and target binding, while the hexanamide chain could influence pharmacokinetics . Structural determination of such compounds often relies on crystallographic tools like SHELX programs, which are widely used for small-molecule refinement .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(diethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O7S/c1-3-32(4-2)27(35)16-41-29-31-21-14-25-24(39-18-40-25)13-20(21)28(36)33(29)11-7-5-6-8-26(34)30-15-19-9-10-22-23(12-19)38-17-37-22/h9-10,12-14H,3-8,11,15-18H2,1-2H3,(H,30,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRARRURJIFSNBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCC4=CC5=C(C=C4)OCO5)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[(diethylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide typically involves multiple steps. The process begins with the preparation of the 1,3-benzodioxole moiety, followed by the formation of the quinazolinone structure. The final step involves the coupling of these two moieties through a hexanamide linker. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[(diethylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the benzodioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[(diethylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[(diethylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain kinases or transcription factors.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Structural Motifs: The target compound shares sulfur-containing groups (sulfanyl) with the benzodithiazine derivative , which may confer redox-modulating activity. The quinazolinone core resembles the thiazolidinone in the benzamide derivative, both of which are associated with kinase or protease inhibition .
Mechanism of Action (MOA): Compounds with benzodioxole/quinazolinone hybrids (like the target) are predicted to inhibit enzymes such as topoisomerases or cytochrome P450 isoforms via π-π stacking and hydrogen bonding . The benzodithiazine analog () exhibits antimicrobial activity, likely due to sulfonyl group interactions with bacterial membranes .
Toxicity Predictions: Using tools like ToxEvaluator, the target compound’s diethylcarbamoyl group may raise hepatotoxicity concerns, analogous to carbamate-containing drugs . The benzodithiazine derivative’s chloro and methyl groups correlate with genotoxicity in structurally similar public-domain compounds .
Table 2: Molecular Docking and Bioactivity Comparison
Research Findings and Implications
Shared MOA in Structural Analogs: The target compound and its benzodithiazine/thiazolidinone analogs exhibit overlapping target predictions (e.g., enzyme inhibition), supporting the principle that structural similarity correlates with MOA . Systems pharmacology approaches confirm that quinazolinone derivatives modulate apoptosis pathways, akin to thiazolidinone-mediated PPARγ activation .
Transcriptome analysis of similar compounds reveals conserved pathways (e.g., oxidative stress response), suggesting the target compound may synergize with antioxidants .
Limitations and Future Directions :
- While physicochemical descriptors (logP, hydrogen bonding) predict bioavailability, in vivo studies are needed to confirm the target compound’s pharmacokinetics.
- Structural simplification (e.g., replacing the hexanamide chain with shorter alkyl groups) could reduce synthetic complexity while retaining activity .
Biological Activity
The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(6-{[(diethylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is often associated with various biological activities, including anti-inflammatory and analgesic effects. The presence of the quinazoline structure suggests potential interactions with various biological targets.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, compounds similar to those containing the benzodioxole structure have been shown to inhibit monoamine oxidase (MAO) activity, which is crucial in the metabolism of neurotransmitters .
- Antioxidant Properties : The presence of the dioxole ring may confer antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.
- Antimicrobial Activity : Some derivatives of benzodioxole have demonstrated antimicrobial properties against various bacterial strains, suggesting that the compound may also possess similar properties .
Pharmacological Effects
| Effect Type | Description |
|---|---|
| Antioxidant | Protects against oxidative stress and cellular damage. |
| Antimicrobial | Potential activity against bacterial pathogens. |
| Enzyme Inhibition | May inhibit enzymes like MAO, affecting neurotransmitter levels. |
| Analgesic | Possible pain-relieving effects based on structural analogs. |
Study 1: Enzyme Inhibition
A study conducted on similar compounds indicated that those with a benzodioxole structure exhibited significant inhibition of MAO B with high specificity . This suggests that our compound may also have similar inhibitory effects, potentially leading to therapeutic applications in treating mood disorders.
Study 2: Antioxidant Activity
Research has shown that compounds containing dioxole rings can scavenge free radicals effectively. A comparative analysis demonstrated that derivatives exhibited up to 70% inhibition of lipid peroxidation in vitro . This suggests a promising avenue for further exploration regarding neuroprotective effects.
Study 3: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of related compounds found that certain derivatives showed efficacy against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were reported to be as low as 32 µg/mL . This indicates potential for developing new antimicrobial agents from this class of compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
